4-Chloro-2,6-difluorobenzenesulfonyl chloride
Overview
Description
4-Chloro-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208077-94-4 . It has a molecular weight of 247.05 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-difluorobenzenesulfonyl chloride consists of a benzene ring with two fluorine atoms, a chlorine atom, and a sulfonyl chloride group attached to it .Scientific Research Applications
Synthesis and Pharmaceutical Applications
A study by Moore (2003) details a synthesis method for 1-chloro-2,6-difluorobenzene, a chemical closely related to 4-chloro-2,6-difluorobenzenesulfonyl chloride. This synthesis uses sulfonyl chloride to direct fluorine substitution, resulting in high-purity yield. The synthesized compound is significant in pharmaceutical and agricultural applications as an intermediate for active ingredients (Moore, 2003).
Chemical Synthesis and Pesticides
Du et al. (2005) describe the synthesis of a compound similar to 4-chloro-2,6-difluorobenzenesulfonyl chloride, used for preparing pesticides. Their study showcases an alternative synthesis route, which is more cost-effective and efficient, highlighting the compound's role in pesticide development (Du, Chen, Zheng, & Xu, 2005).
Antimicrobial Properties in Textiles
Research by Son et al. (2006) investigates the use of a 4-aminobenzenesulfonic acid–chloro–triazine adduct for treating cotton fabrics. This application is relevant for enhancing the antimicrobial properties of textiles, demonstrating the compound's potential in fabric treatment and protection against microbial growth (Son, Kim, Ravikumar, & Lee, 2006).
Chemical Reactions and Herbicides
Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols to substituted benzenesulfonyl chlorides, including compounds structurally related to 4-chloro-2,6-difluorobenzenesulfonyl chloride. These derivatives are of interest as potential herbicides, showcasing the role of these compounds in agricultural chemical synthesis (Cremlyn & Cronje, 1979).
Biological Applications
Chang et al. (1992) discuss the use of 4-fluorobenzenesulfonyl chloride, a compound similar to 4-chloro-2,6-difluorobenzenesulfonyl chloride, as an activating agent for covalent attachment of biologicals to solid supports. This has implications in therapeutics, specifically in bioselective separation of human lymphocyte subsets and tumor cells (Chang, Gee, Smith, & Lake, 1992).
Analytical Chemistry
In analytical chemistry, Higashi et al. (2006) demonstrated the use of 4-nitrobenzenesulfonyl chloride, a chemical related to 4-chloro-2,6-difluorobenzenesulfonyl chloride, in enhancing the detection of estrogens in biological fluids. This highlights the role of such compounds in improving sensitivity and accuracy in biochemical assays (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-chloro-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHZFWVPOSTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluorobenzenesulfonyl chloride | |
CAS RN |
1208077-94-4 | |
Record name | 4-chloro-2,6-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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